N-[(E)-amino{[(2E)-4-methylquinazolin-2(3H)-ylidene]amino}methylidene]-2-(methylamino)benzamide
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Overview
Description
N’'-[2-(METHYLAMINO)BENZOYL]-N-(4-METHYL-2-QUINAZOLINYL)GUANIDINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methylamino group attached to a benzoyl moiety, which is further connected to a quinazolinyl guanidine structure. The intricate arrangement of these functional groups endows the compound with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[2-(METHYLAMINO)BENZOYL]-N-(4-METHYL-2-QUINAZOLINYL)GUANIDINE typically involves multi-step organic reactions. One common approach is the condensation of 2-(methylamino)benzoic acid with 4-methyl-2-quinazolinylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’'-[2-(METHYLAMINO)BENZOYL]-N-(4-METHYL-2-QUINAZOLINYL)GUANIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include quinazolinone derivatives, reduced amines, and substituted benzoyl or quinazolinyl compounds.
Scientific Research Applications
N’'-[2-(METHYLAMINO)BENZOYL]-N-(4-METHYL-2-QUINAZOLINYL)GUANIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N’'-[2-(METHYLAMINO)BENZOYL]-N-(4-METHYL-2-QUINAZOLINYL)GUANIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit the activity of kinases or proteases, leading to altered cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)benzoic acid: Shares the methylamino and benzoyl groups but lacks the quinazolinyl guanidine structure.
4-Methyl-2-quinazolinylamine: Contains the quinazolinyl moiety but does not have the benzoyl or methylamino groups.
Uniqueness
N’'-[2-(METHYLAMINO)BENZOYL]-N-(4-METHYL-2-QUINAZOLINYL)GUANIDINE is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzoyl and quinazolinyl guanidine groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C18H18N6O |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(methylamino)-N-[(Z)-N'-(4-methylquinazolin-2-yl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C18H18N6O/c1-11-12-7-3-6-10-15(12)22-18(21-11)24-17(19)23-16(25)13-8-4-5-9-14(13)20-2/h3-10,20H,1-2H3,(H3,19,21,22,23,24,25) |
InChI Key |
CNEIENPNCYIKIZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC(=NC2=CC=CC=C12)/N=C(/N)\NC(=O)C3=CC=CC=C3NC |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)N=C(N)NC(=O)C3=CC=CC=C3NC |
Origin of Product |
United States |
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